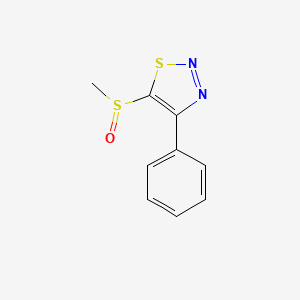
5-Methylsulfinyl-4-phenylthiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylsulfinyl-4-phenylthiadiazole is a useful research compound. Its molecular formula is C9H8N2OS2 and its molecular weight is 224.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activity and Disease Treatment
Compounds structurally related to 5-Methylsulfinyl-4-phenylthiadiazole have been extensively researched for their biological activities. For instance, sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated potent antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae (Shi et al., 2015). These compounds not only showed promising antibacterial properties but also stimulated an increase in superoxide dismutase (SOD) and peroxidase (POD) activities in rice, enhancing plant resistance against bacterial infections.
Photovoltaic Applications
The research on organo-sulfur compounds, such as 5-methylthio-1,3,4-thiadiazole-2-thiol and its oxidized dimer, has revealed their utility as novel redox couples in dye-sensitized and quantum-dot sensitized solar cells. This particular study highlighted the potential of these compounds in improving the redox behavior at poly(3,4-ethylenedioxythiophene) counter electrodes, indicating their suitability as low-cost, easily processable materials for solar cell applications (Rahman et al., 2018).
Antimicrobial Coatings
Heterocyclic compounds, especially those containing sulfur, have also found applications in the development of antimicrobial coatings. A study synthesizing heterocyclic compounds demonstrated their effective incorporation into polyurethane varnishes and printing ink pastes, offering very good antimicrobial effects against a variety of microbial strains. This application is particularly relevant for surface coatings and inks used in environments where microbial contamination is a concern (El‐Wahab et al., 2015).
Corrosion Inhibition
Sulfur-containing heterocyclic compounds have been recognized for their corrosion inhibition properties, especially for metals in acidic environments. For example, oxadiazole derivatives have been studied for their effectiveness in protecting mild steel against corrosion in sulfuric acid media, indicating the potential of these compounds to serve as corrosion inhibitors due to their ability to form protective layers on metal surfaces (Bouklah et al., 2006).
Eigenschaften
IUPAC Name |
5-methylsulfinyl-4-phenylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c1-14(12)9-8(10-11-13-9)7-5-3-2-4-6-7/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRICPCEDPKWPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(N=NS1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-methyl-1,2,3-thiadiazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2649850.png)
![1'-((2,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2649852.png)
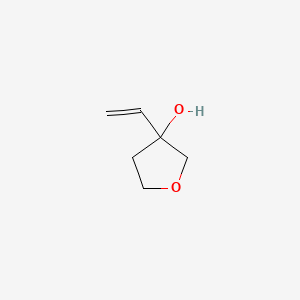
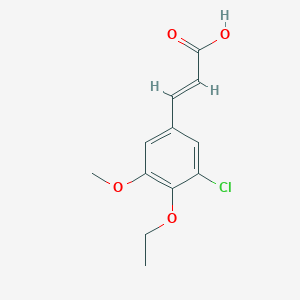
![7-Methylthieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2649856.png)
![5-Ethyl-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2649858.png)
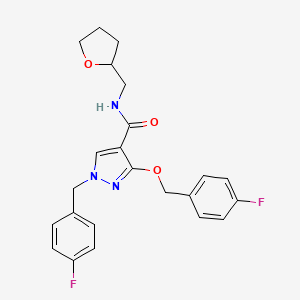
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2649863.png)
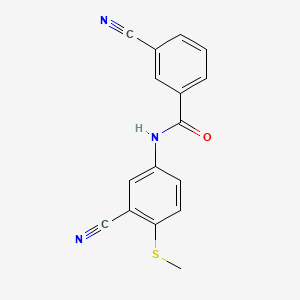
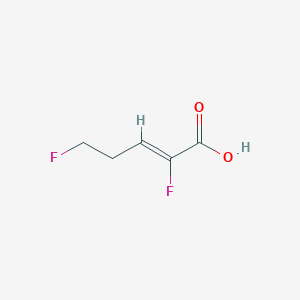

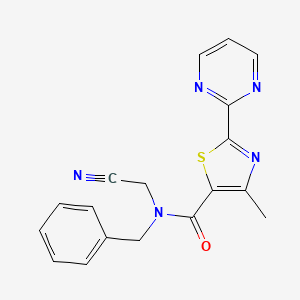
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2649871.png)
![N~4~-(3-chlorophenyl)-N~6~-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2649872.png)
